molecular formula C21H25N3O5S B3007380 N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide CAS No. 922103-25-1

N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide

Cat. No. B3007380
CAS RN: 922103-25-1
M. Wt: 431.51
InChI Key: OJDPGUGSRYMXCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with basic reactants such as benzoic acid or thiadiazole derivatives. For instance, the synthesis of an impurity in the antibacterial drug sulfamethizole involves the reaction of 2-amino-5-methyl-1, 3, 4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis . Similarly, the synthesis of N-substituted derivatives of oxadiazolyl sulfanyl acetamides starts with benzoic acid, proceeding through several intermediates including ethyl benzoate and benzohydrazide, before reacting with different N-alkyl/aryl substituted 2-bromoacetamide . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, possibly starting with a benzoic acid derivative and proceeding through various intermediates.

Molecular Structure Analysis

The molecular structure of sulfamoyl phenyl acetamides is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is also seen in the compound of interest. The structure of the impurity in sulfamethizole was confirmed through HPLC analysis and independent synthesis . The spectral characterization (EI-MS, IR, (1)H-NMR) of the oxadiazolyl sulfanyl acetamides confirms the successful synthesis of these compounds . These techniques would likely be applicable in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of amide bonds and the introduction of sulfamoyl groups. In the case of sulfamethizole, an impurity forms through the reaction of unreacted sulfonyl chloride with the parent compound, followed by alkaline hydrolysis . The synthesis of oxadiazolyl sulfanyl acetamides involves the reaction of an oxadiazole derivative with bromoacetamide in the presence of DMF and sodium hydride . These reactions indicate that the compound may also be synthesized through similar reactions involving amide bond formation and sulfamoyl group attachment.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the compound are not directly provided, the related compounds exhibit antimicrobial activity, with varying degrees of hemolytic activity and cytotoxicity . The impurity in sulfamethizole was identified and characterized, suggesting that similar analytical techniques could be used to determine the physical and chemical properties of the compound . The antimicrobial activity of these compounds indicates potential applications in the medical field, which could also be relevant for the compound .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Synthesis and Evaluation of Thiazolidin-4-One Derivatives

A series of compounds structurally related to the requested compound have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, showcasing the potential of these compounds in addressing microbial resistance (Bhushan A. Baviskar et al., 2013).

Anticancer Activity

Novel Thiazole Derivatives as Anticancer Agents

Research on derivatives of thiazole, a moiety structurally related to the inquiry, demonstrated significant anticancer activity, highlighting the role of these compounds in developing new cancer therapies (A. Evren et al., 2019).

Enzyme Inhibition for Therapeutic Applications

α-Glucosidase and Acetylcholinesterase Inhibitors

Compounds featuring sulfonamides and acetamide moieties have been investigated for their enzyme inhibitory potential, offering insights into therapeutic interventions for diseases associated with enzyme dysfunction (M. Abbasi et al., 2019).

Antifungal Candidates

Design and Synthesis of Dihydrobenzo[e][1,2]oxazepin-4(1H)-one Analogues

These compounds have been explored for their fungicidal activities against several phytopathogenic fungi, indicating their potential in agricultural applications to protect crops (Dongyan Yang et al., 2017).

properties

IUPAC Name

N-[3-methyl-4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-13-10-15(22-14(2)25)7-9-19(13)30(27,28)23-16-6-8-18-17(11-16)24(5)20(26)21(3,4)12-29-18/h6-11,23H,12H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDPGUGSRYMXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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